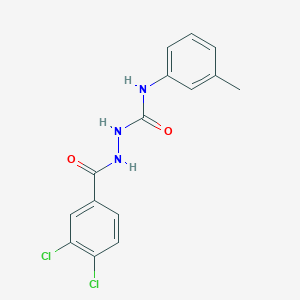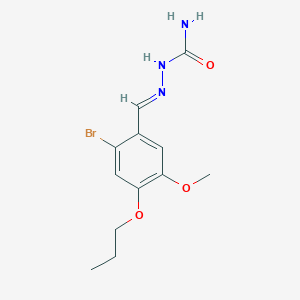![molecular formula C20H23NO5S B450268 4-{[4-[4-(TERT-BUTYL)PHENYL]-3-(METHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID](/img/structure/B450268.png)
4-{[4-[4-(TERT-BUTYL)PHENYL]-3-(METHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-[4-(TERT-BUTYL)PHENYL]-3-(METHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID is a complex organic compound that features a combination of aromatic, thiophene, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-[4-(TERT-BUTYL)PHENYL]-3-(METHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the TERT-BUTYL Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and an aromatic compound.
Coupling Reactions: The thiophene ring is then coupled with the aromatic compound containing the tert-butyl group through a Suzuki-Miyaura coupling reaction, which involves a palladium catalyst and a boronic acid derivative.
Formation of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-[4-(TERT-BUTYL)PHENYL]-3-(METHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the thiophene ring is particularly significant as it is known to enhance biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new therapeutic agents targeting various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.
Mechanism of Action
The mechanism of action of 4-{[4-[4-(TERT-BUTYL)PHENYL]-3-(METHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring and carboxylic acid group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(TERT-BUTOXYCARBONYL)AMINO]BUTANOIC ACID
- 4-tert-Butylphenylboronic acid
- 4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid
Uniqueness
4-{[4-[4-(TERT-BUTYL)PHENYL]-3-(METHOXYCARBONYL)-2-THIENYL]AMINO}-4-OXOBUTANOIC ACID is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23NO5S |
|---|---|
Molecular Weight |
389.5g/mol |
IUPAC Name |
4-[[4-(4-tert-butylphenyl)-3-methoxycarbonylthiophen-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H23NO5S/c1-20(2,3)13-7-5-12(6-8-13)14-11-27-18(17(14)19(25)26-4)21-15(22)9-10-16(23)24/h5-8,11H,9-10H2,1-4H3,(H,21,22)(H,23,24) |
InChI Key |
LJCHHCWBXROKJZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-chlorophenoxy)methyl]-N-(4-fluorophenyl)-2-furamide](/img/structure/B450186.png)
![Ethyl 4-(3,4-dimethoxyphenyl)-2-[(3-toluidinocarbonyl)amino]thiophene-3-carboxylate](/img/structure/B450187.png)
![2-(4-chlorophenoxy)-N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B450188.png)
![5-[(4-methyl-2-nitrophenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B450189.png)
![N-[3-(N-{5-[(2,5-dichlorophenoxy)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]-2-methyl-3-furamide](/img/structure/B450191.png)
![N'-[4-(allyloxy)-3-ethoxybenzylidene]-3,4-dichlorobenzohydrazide](/img/structure/B450193.png)
![N-benzyl-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B450194.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B450201.png)

![4-fluoro-N'-[3-({5-fluoro-2-nitrophenoxy}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B450204.png)
![N'-[1-(5-bromo-2-thienyl)propylidene]-2-chlorobenzohydrazide](/img/structure/B450205.png)
![N-[4-(N-{3-nitro-4-methylbenzoyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B450206.png)
![Propyl 4-(4-isopropylphenyl)-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B450208.png)
